molecular formula C21H18N4O4S B5987978 4-methoxy-3-nitro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide

4-methoxy-3-nitro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide

Cat. No.: B5987978
M. Wt: 422.5 g/mol
InChI Key: JAPDHGLXGCMZLG-UHFFFAOYSA-N
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Description

4-methoxy-3-nitro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a benzamide core substituted with methoxy, nitro, and carbamothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-nitro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide typically involves multi-step organic reactions The process begins with the nitration of 4-methoxybenzamide to introduce the nitro groupThe final step involves the formation of the carbamothioyl linkage using thiourea under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-nitro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzamides and pyridine derivatives, which can be further utilized in different chemical applications .

Scientific Research Applications

4-methoxy-3-nitro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug discovery.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-3-nitro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide
  • 3-nitro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide
  • 4-methoxy-3-nitro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}pyridine

Uniqueness

4-methoxy-3-nitro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, nitro, and carbamothioyl groups makes it a versatile compound for various applications .

Properties

IUPAC Name

4-methoxy-3-nitro-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-29-19-7-4-16(13-18(19)25(27)28)20(26)24-21(30)23-17-5-2-14(3-6-17)12-15-8-10-22-11-9-15/h2-11,13H,12H2,1H3,(H2,23,24,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPDHGLXGCMZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)CC3=CC=NC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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